P053 -

P053

Catalog Number: EVT-8208126
CAS Number:
Molecular Formula: C18H21Cl2NO2
Molecular Weight: 354.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

P053 is primarily recognized as an inhibitor of ceramide synthase 1, with an IC50 value of approximately 0.54 µM for human enzymes and 0.46 µM for mouse enzymes, indicating its potency in inhibiting this specific enzyme over others like ceramide synthase 2 . The compound is sourced from various chemical suppliers and has been utilized in laboratory settings for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Compound P053 involves multiple steps that typically include the formation of thiazole derivatives and subsequent modifications to introduce the benzyl and dicarboxamide functionalities. Specific synthetic routes may vary, but the general approach includes:

  1. Formation of Thiazole Core: The initial step often involves the synthesis of a thiazole ring through condensation reactions.
  2. Introduction of Benzyl Group: A benzyl moiety is then introduced, which may involve nucleophilic substitution or coupling reactions.
  3. Dicarboxamide Functionalization: The final steps usually involve the introduction of dicarboxamide groups through amide bond formation.

Each step requires careful optimization to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Compound P053 can be depicted as follows:

  • Chemical Formula: C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S
  • Molecular Weight: 342.41 g/mol
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 10 mM .

The structural characteristics include a thiazole ring, which contributes to its biological activity, along with functional groups that enhance its interaction with ceramide synthase.

Chemical Reactions Analysis

Reactions and Technical Details

Compound P053 undergoes specific biochemical reactions primarily related to its role as an inhibitor. The key reactions include:

  • Inhibition Mechanism: P053 binds competitively to ceramide synthase 1, preventing substrate access and thereby inhibiting ceramide synthesis.
  • Cellular Impact: In vitro studies have shown that P053 significantly inhibits cell proliferation in various cancer cell lines, particularly in clear cell renal cell carcinoma, by inducing extrinsic apoptosis pathways .

These reactions highlight the compound's potential therapeutic applications in cancer treatment.

Mechanism of Action

Process and Data

The mechanism through which Compound P053 exerts its effects involves:

  1. Competitive Inhibition: By binding to the active site of ceramide synthase 1, P053 prevents the conversion of fatty acids into ceramides.
  2. Alteration of Metabolic Pathways: This inhibition leads to increased fatty acid oxidation and alterations in lipid metabolism within cells, which can affect cell growth and survival .

Data from studies indicate that this mechanism can lead to significant therapeutic outcomes in models of metabolic disorders and cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Compound P053 are summarized as follows:

  • Appearance: Solid
  • Melting Point: Not specified in available literature
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 10 mM .

Chemical properties include stability under standard laboratory conditions, although specific degradation pathways have not been extensively characterized.

Applications

Scientific Uses

Compound P053 has several scientific applications:

  • Cancer Research: Its role as a selective inhibitor makes it valuable for studying ceramide metabolism in cancer cells, particularly in understanding mechanisms of drug resistance and apoptosis.
  • Metabolic Studies: The compound is also used in research focused on lipid metabolism, providing insights into potential treatments for metabolic disorders associated with ceramide dysregulation.
Introduction

Ceramide Synthase 1 as a Therapeutic Target in Metabolic Regulation

Ceramide Synthase 1 is distinguished by its exclusive specificity for generating C18-acyl-chain ceramides, which are highly enriched in skeletal muscle and brain tissue. Clinical lipidomic analyses reveal that C18-ceramide elevation correlates strongly with metabolic disease pathophysiology:

  • Insulin Resistance: Circulating C18-ceramide levels positively associate with body mass index (BMI), visceral adiposity, and homeostatic model assessment of insulin resistance (HOMA-IR) scores in human cohorts [5] [9].
  • Hepatic Steatosis: Patients with non-alcoholic steatohepatitis exhibit elevated hepatic C18-ceramide subspecies, which correlate with hepatic inflammation and oxidative stress markers [5].
  • Adiposity Regulation: Murine studies demonstrate that Ceramide Synthase 1 ablation reduces white adipose tissue mass independent of caloric intake, implicating C18-ceramide in adipocyte lipid storage [9].

Mechanistically, C18-ceramide inhibits mitochondrial fatty acid oxidation in skeletal muscle by suppressing carnitine palmitoyltransferase 1 activity and reducing electron transport chain efficiency. This shifts substrate utilization toward lipid storage, accelerating triglyceride accumulation in adipose depots [9]. P053’s efficacy in modulating this pathway was confirmed through lipidomic profiling: in high-fat diet-fed mice, treatment (5 mg/kg/day) reduced skeletal muscle C18-ceramide by 31% and C18-sphingomyelin by 25%, while increasing very-long-chain C24-ceramides (synthesized by Ceramide Synthase 2) that promote insulin sensitization [5] [9].

Table 1: Tissue-Specific Ceramide Isoforms in Metabolic Disease

Ceramide Synthase IsoformPrimary ProductTissue ExpressionMetabolic Association
Ceramide Synthase 1C18-ceramideSkeletal muscle, BrainInsulin resistance, Adiposity
Ceramide Synthase 2C22–C24-ceramideLiver, KidneyInsulin sensitization
Ceramide Synthase 5/6C16-ceramideLiver, Adipose tissueHepatic steatosis, Insulin resistance [1] [5]

Rationale for Developing Isoform-Specific Ceramide Synthase Inhibitors

Early ceramide synthase inhibitors suffered from poor isoform selectivity, limiting their therapeutic utility:

  • Fumonisin B1 (a mycotoxin) non-specifically inhibits all ceramide synthase isoforms, causing indiscriminate sphingolipid depletion and hepatotoxicity due to sphinganine accumulation [5] [9].
  • Pan-inhibitors disrupt homeostatic ratios of ceramide subspecies, potentially exacerbating metabolic defects; for example, Ceramide Synthase 2-derived C24-ceramides exert insulin-sensitizing effects, and their loss may counteract benefits of C16/18-ceramide reduction [5] [9].

P053 overcomes these limitations through non-competitive inhibition that specifically targets the substrate-binding domain of Ceramide Synthase 1. Enzyme kinetics reveal that P053 reduces maximal reaction velocity (Vₘₐₓ) without altering substrate affinity (Kₕₐₗf), confirming its allosteric mechanism [9]. Selectivity profiling demonstrates minimal off-target effects:

  • 18.5- to 61-fold higher IC₅₀ against Ceramide Synthase 2/4/5/6 isoforms [8] [9]
  • No inhibition of sphingosine kinases 1/2 at concentrations ≤10 µM [9]

This specificity translates to in vivo precision: lipidomic analyses of P053-treated mice show reductions only in Ceramide Synthase 1-derived lipids (C18-ceramide, C18-glycosylceramide, C18-sphingomyelin), while very-long-chain ceramides remain unchanged or elevated [9]. Crucially, P053 administration (5 mg/kg/day) in high-fat diet-fed mice increased skeletal muscle fatty acid oxidation by 40% and attenuated white adipose mass expansion by 22%, confirming that selective Ceramide Synthase 1 inhibition reprograms fuel utilization [9].

Table 2: Selectivity Profile of P053 Across Ceramide Synthase Isoforms

Ceramide Synthase IsoformPrimary ProductIC₅₀ (µM) HumanIC₅₀ (µM) MurineSelectivity vs. Ceramide Synthase 1
Ceramide Synthase 1C18-ceramide0.54 ± 0.060.46 ± 0.08Reference
Ceramide Synthase 2C22–C24-ceramide28.6 ± 0.1518.5 ± 0.1253-fold higher IC₅₀
Ceramide Synthase 4C18–C20-ceramide17.2 ± 0.09Not tested32-fold higher IC₅₀
Ceramide Synthase 5C16-ceramide7.2 ± 0.10Not tested13-fold higher IC₅₀
Ceramide Synthase 6C16-ceramide11.4 ± 0.17Not tested21-fold higher IC₅₀ [8] [9]

Research Gaps in Ceramide-Mediated Metabolic Pathways

Despite P053’s utility, significant knowledge gaps persist in ceramide biology:

  • Tissue-Specific Ceramide Dynamics: Ceramide Synthase 1 is highly expressed in skeletal muscle and brain, but P053’s effects on neuronal C18-ceramide pools remain uncharacterized. Whether central nervous system ceramide reduction influences whole-body metabolism is unknown [9].
  • Compensatory Metabolic Flux: P053 treatment increases C24-ceramide levels in high-fat diet-fed mice, suggesting activation of Ceramide Synthase 2-mediated salvage pathways. The functional consequences of this sphingolipid remodeling require investigation [9].
  • Off-Target Protein Interactions: Although P053 shows >50-fold selectivity over other ceramide synthase isoforms, its potential inhibition of structurally related enzymes (e.g., serine palmitoyltransferase) remains unexplored [5] [9].
  • Ceramide Ratios as Biomarkers: Clinical data indicate that the C18:1/ C16:0 ceramide ratio predicts diabetes risk better than absolute ceramide levels. P053’s impact on this ratio across tissues is unstudied and may clarify its therapeutic potential [5].
  • Computational Modeling Deficits: Current genome-scale metabolic models (e.g., Recon3D) lack compartmentalized sphingolipid pathways, hindering predictions of Ceramide Synthase 1 inhibition on organelle-specific metabolism. Integration of tools like novoStoic or OptForce could address this gap [2] [6].

Addressing these questions will require advanced methodologies: moiety-based thermodynamic analysis (e.g., dGPredictor) to map ceramide flux feasibility, isotope-assisted lipidomics to quantify pathway kinetics, and tissue-specific Ceramide Synthase 1 knockout models to distinguish direct versus indirect effects of P053 [6] [10]. Furthermore, the paradoxical dissociation between P053’s adiposity reduction and its lack of effect on systemic insulin sensitivity suggests complex interplay between ceramide species and insulin signaling effectors—a relationship warranting mechanistic dissection [9].

Properties

Product Name

P053

IUPAC Name

(2S)-2-amino-4-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-methylbutan-1-ol

Molecular Formula

C18H21Cl2NO2

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C18H21Cl2NO2/c1-18(21,12-22)9-8-13-2-5-15(6-3-13)23-11-14-4-7-16(19)17(20)10-14/h2-7,10,22H,8-9,11-12,21H2,1H3/t18-/m0/s1

InChI Key

ZQQHXJCIFGMUPY-SFHVURJKSA-N

SMILES

CC(CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N

Isomeric SMILES

C[C@](CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.